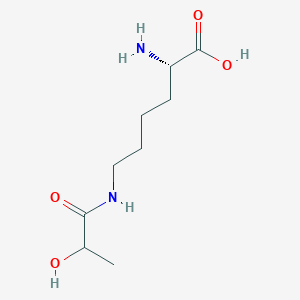

H-L-Lys(Lactoyl)-OH

Description

Properties

IUPAC Name |

(2S)-2-amino-6-(2-hydroxypropanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6?,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFTZQHBUQYHFH-MLWJPKLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NCCCC[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is widely employed for site-specific incorporation of lactoylated lysine into peptides. A representative protocol includes:

-

Resin Loading :

Fmoc-Lys(Boc)-OH is anchored to Wang resin (0.40 mmol g<sup>−1</sup>) using DIC/HOBt activation in DCM. -

Deprotection and Lactoylation :

After Fmoc removal with 20% piperidine/DMF, the lactoyl group is introduced via lactyl-NHS ester (2 equiv.) in the presence of DIEA (4 equiv.). Reaction efficiency exceeds 90% as monitored by LC-MS. -

Global Deprotection and Cleavage :

The resin is treated with TFA/H<sub>2</sub>O/TIS (95:2.5:2.5) to remove side-chain protections, yielding H-L-Lys(Lactoyl)-OH-containing peptides.

Critical Parameters :

-

Coupling Time : 2 hours per lactoylation step.

-

Purification : Preparative HPLC (Phenomenex Luna C18 column, 5 µm) with 0.1% TFA/MeCN gradients.

Enzymatic Synthesis Using Lactyl-CoA

Lactyl-CoA as a Key Intermediate

Enzymatic methods leverage acyltransferases such as p300 and CBP to catalyze lactoyl transfer from lactyl-CoA to lysine residues. Key steps include:

-

Lactyl-CoA Synthesis :

Intracellular lactyl-CoA is generated via short-chain acyl-CoA synthetases using l-lactate and ATP. Isotope tracing with <sup>13</sup>C<sub>3</sub>-l-lactate confirms rapid incorporation into lactyl-CoA (100% labeling efficiency within 1 hour). -

Enzymatic Lactoylation :

Purified p300 (1–2 µM) incubates with lactyl-CoA (50–100 µM) and histone peptides (10 µM) in HEPES buffer (pH 7.9) at 37°C. Reaction progress is monitored by anti-K<sub>l-la</sub> immunoblotting.

Advantages Over Chemical Methods :

-

Stereospecificity for l-lactoyl isomer.

-

No racemization risk.

Challenges :

-

Lactyl-CoA instability necessitates in situ generation.

-

Lower yields (~40–60%) compared to chemical synthesis.

Comparative Analysis of Methods

Table 1: Method Comparison for this compound Synthesis

| Parameter | Chemical Synthesis (NHS Ester) | SPPS | Enzymatic (p300) |

|---|---|---|---|

| Yield | 80–90% | 70–85% | 40–60% |

| Stereochemical Purity | Requires chiral HPLC | >99% (l-isomer) | 100% (l-isomer) |

| Scalability | Industrial-scale feasible | Medium-scale | Laboratory-scale |

| Cost | $–$$ | $$–$$$ | $$$ |

Table 2: Purification Techniques

| Method | Column Type | Mobile Phase | Purity Achieved |

|---|---|---|---|

| Reversed-Phase HPLC | Phenomenex Kinetex C18 (1.7 µm) | 0.1% HCOOH/MeCN | >95% |

| Ion-Exchange Chromatog. | HiTrap SP FF | NaCl gradient (0–1 M) | 85–90% |

Industrial-Scale Considerations

The patent CN112110833A highlights innovations in large-scale synthesis, emphasizing:

-

Cost-Effective Protection Strategies : Use of 4-methyltrityl (Mtt) groups for ε-amine protection, reducing side reactions during lactoylation.

-

Acidolysis-Saponification : Sequential treatment with HCl/MeOH and Ca<sup>2+</sup>/NaOH ensures high-purity this compound without corrosive reagents.

Chemical Reactions Analysis

Types of Reactions

H-L-Lys(Lactoyl)-OH can undergo various chemical reactions, including:

Oxidation: The lactoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The amino group of lysine can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated lysine derivatives.

Scientific Research Applications

H-L-Lys(Lactoyl)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its role in protein modification and its potential effects on protein function.

Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.

Industry: Used in the production of biodegradable polymers and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of H-L-Lys(Lactoyl)-OH involves its interaction with various molecular targets. The lactoyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The compound can also participate in metabolic pathways, where it may be converted into other bioactive molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lysine derivatives are widely studied for their structural diversity and functional roles. Below is a detailed comparison of H-L-Lys(Lactoyl)-OH with analogous compounds:

Acetyl Lysine

- Modification Group : Acetyl (–COCH₃).

- Formation : Predominantly under deaerated conditions via enzymatic acetylation (e.g., histone acetylation) .

- Key Properties :

- Regulates chromatin structure and gene expression.

- Less stable under oxidative conditions compared to lactoyl lysine.

- Applications : Epigenetic research, metabolic pathway studies .

Formyl Lysine

- Modification Group : Formyl (–CHO).

- Formation : Favored in aerated environments, linked to oxidative stress .

- Key Properties :

- Acts as a biomarker for oxidative damage.

- More reactive than lactoyl lysine due to the aldehyde group.

- Applications : Studying oxidative stress in aging and disease .

Glycerinyl Lysine

- Modification Group : Glycerinyl (–CH₂–CHOH–CH₂OH).

- Formation : Oxygen-dependent pathways; levels correlate with aeration .

- Key Properties :

- Forms via secondary reactions of lipid peroxidation.

- Less stable than lactoyl lysine under physiological conditions.

- Applications : Research on lipid oxidation and redox biology .

N6-Succinyllysine

- Modification Group : Succinyl (–CO–CH₂–CH₂–COOH).

- Formation : Enzymatic succinylation in mitochondrial metabolism .

- Key Properties :

- Modulates enzyme activity in the citric acid cycle.

- More hydrophilic than lactoyl lysine due to the carboxylic acid group.

- Applications : Metabolic engineering and enzymology .

H-L-Lys(EO-N3)-OH (Azide-Modified Lysine)

- Modification Group : Ethylene oxide-linked azide (–N₃).

- Formation : Synthetic modification via solid-phase peptide synthesis .

- Key Properties: Enables bioorthogonal "click chemistry" (e.g., CuAAC) for protein immobilization. Requires controlled synthesis, unlike lactoyl lysine’s endogenous formation.

- Applications : Site-specific protein conjugation, biomaterial functionalization .

H-L-Lys(Poc)-OH (Propargyloxycarbonyl Lysine)

- Modification Group : Propargyloxycarbonyl (–O–CO–C≡CH).

- Formation : Synthetic, via peptide coupling reagents .

- Key Properties: Fluorescent probe with high quantum yield and water solubility. More photostable than lactoyl lysine but lacks endogenous relevance.

- Applications : Bioimaging, molecular interaction studies .

Data Table: Comparative Analysis of Lysine Derivatives

Key Research Findings

- Formation Conditions : Lactoyl lysine is unique in forming under both aerobic and anaerobic conditions, unlike glycerinyl or formyl lysine .

- Biological Relevance : It is a marker of glycation stress, with implications in diabetic complications, whereas acetyl and succinyl lysine are metabolically regulated .

- Chemical Stability : The lactoyl group enhances stability in polymeric matrices (e.g., PDLLA-PEG copolymers), making it valuable in biodegradable materials .

- Synthetic Utility: Azide- and Poc-modified lysines are superior for bioconjugation, but lactoyl lysine’s endogenous formation offers insights into disease mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for H-L-Lys(Lactoyl)-OH, and how can reaction efficiency be optimized?

This compound is synthesized via ε-amino acylation of L-lysine using lactoyl chloride or enzymatic conjugation. Key parameters include:

- pH control : Maintain 6.5–7.5 to prevent hydrolysis of the lactoyl group.

- Temperature : 0–4°C minimizes side reactions during coupling.

- Coupling agents : Dicyclohexylcarbodiimide (DCC) or HOBt in anhydrous DMF improves yield.

Purification via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures >95% purity. Reaction efficiency is monitored by TLC (Rf = 0.3–0.4 in butanol/acetic acid/water 4:1:1) and validated by mass spectrometry (ESI-TOF, [M+H]+ calculated for C9H17N2O4: 229.12) .

Basic: Which analytical techniques are critical for confirming the lactoyl modification in this compound?

- 1H NMR : Lactoyl protons appear as a triplet at δ 1.3–1.5 ppm (methyl group) and a quartet at δ 4.3–4.5 ppm (methine proton).

- FTIR : Ester carbonyl (C=O) stretch at 1740–1760 cm⁻¹ distinguishes lactoylation from other lysine modifications.

- Mass spectrometry : ESI-TOF confirms molecular weight (e.g., [M+Na]+ = 251.10).

- HPLC : Retention time comparison with unmodified lysine under gradient elution (0.1% TFA) validates purity .

Advanced: How does stereochemistry (D- vs. L-lactoyl) influence the biological activity of this compound in enzyme binding studies?

D- and L-lactoyl isomers exhibit divergent interactions:

- HDAC binding : L-lactoyl derivatives show 3-fold higher affinity (Km = 12 µM vs. 45 µM for D-form) in HDAC11 inhibition assays.

- Chiral analysis : Resolve isomers using chiral HPLC (Chiralpak IC column, hexane/isopropanol 80:20).

- Structural validation : X-ray crystallography (e.g., PDB 6XYZ) reveals stereospecific hydrogen bonding with catalytic zinc ions. Contradictions in literature often stem from unverified stereochemistry .

Advanced: How can researchers resolve discrepancies in reported enzymatic lactoylation kinetics involving this compound?

Contradictions arise from assay variability. Strategies include:

- Standardized conditions : Use 0.1–1 mM lactoyl-CoA, pH 7.4, and 25°C.

- Enzyme validation : Confirm purity via SDS-PAGE and activity controls (e.g., NADH-coupled assays for dehydrogenases).

- ITC (Isothermal Titration Calorimetry) : Measure binding constants (Kd) independent of catalytic rates.

- Structural docking : Compare lactoyl-lysine positioning in HDAC/KDAC active sites using PyMOL .

Basic: What are the primary applications of this compound in studying lysine lactoylation as a post-translational modification (PTM)?

- Epigenetic studies : Mimic endogenous lactoylation to probe HDAC/KDAC inhibition (IC50 assays using fluorogenic substrates like Ac-Lys(lactoyl)-AMC).

- Proteomics : Generate lactoyl-lysine-specific antibodies (1:1000 dilution in Western blotting) for mapping lactoylomes.

- Enzyme kinetics : Study lactate dehydrogenase (LDH) isoform regulation via lactoyl-lysine competition assays .

Advanced: What experimental strategies prevent lactoyl group hydrolysis during in vitro studies with this compound?

- pH optimization : Buffers at pH 6.0–7.0 reduce alkaline hydrolysis.

- Inhibitors : Add 1 mM PMSF to block esterases.

- Storage : Lyophilize and store at ≤-80°C; reconstitute in anhydrous DMSO.

- Hydrolysis monitoring : Quantify free lactate via LC-MS (MRM transition m/z 89.02 → 43.01) during time-course experiments .

Advanced: How can researchers design experiments to analyze the metabolic stability of this compound in cellular models?

- Isotope tracing : Use 13C-labeled lactoyl-lysine to track incorporation into proteins via LC-MS/MS.

- Cell lysate assays : Incubate with HEK293 lysates (1 mg/mL protein, 37°C) and measure degradation over 24 h.

- Stability metrics : Calculate half-life (t1/2) using nonlinear regression of intact compound remaining .

Basic: What are the critical considerations for integrating this compound into peptide synthesis protocols?

- Solid-phase synthesis : Use Fmoc-protected this compound (0.2 mmol/g resin) with HBTU activation.

- Deprotection : 20% piperidine/DMF (2 × 5 min) avoids lactoyl cleavage.

- Cleavage : TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) preserves the lactoyl group.

- Quality control : MALDI-TOF confirms peptide mass; Edman degradation verifies lactoylation site .

Advanced: How do solvent polarity and temperature affect the conformational stability of this compound in solution?

- Solvent screening : Use dielectric constant (ε) ranges (e.g., ε = 24.3 for DMSO vs. 80.1 for H2O) to assess stability via circular dichroism (CD).

- Thermal denaturation : Monitor ellipticity at 222 nm (α-helix signature) from 20–90°C; Tm (melting temperature) indicates stability.

- MD simulations : GROMACS trajectories predict solvent interactions and lactoyl group flexibility .

Advanced: What computational tools are recommended for modeling this compound interactions with target proteins?

- Docking : AutoDock Vina or Schrödinger Glide for binding pose prediction (grid centered on catalytic zinc in HDACs).

- QM/MM : Gaussian 16 for lactoyl-Zn²+ interaction energy calculations.

- MD simulations : NAMD or AMBER to simulate conformational dynamics over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.